molecular formula C8H5Cl2N3 B13151556 6,8-Dichloro-2,7-naphthyridin-3-amine

6,8-Dichloro-2,7-naphthyridin-3-amine

Cat. No.: B13151556
M. Wt: 214.05 g/mol
InChI Key: JMGZEPPXYZVFOK-UHFFFAOYSA-N
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Description

6,8-Dichloro-2,7-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and an amine group at the 3rd position on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2,7-naphthyridin-3-amine typically involves the chlorination of 2,7-naphthyridine followed by amination. One common method includes the reaction of 2,7-naphthyridine with chlorine gas in the presence of a suitable catalyst to introduce chlorine atoms at the 6th and 8th positions. The resulting dichlorinated product is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2,7-naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine derivatives.

    Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Hydroxyl or alkyl-substituted naphthyridines.

Scientific Research Applications

6,8-Dichloro-2,7-naphthyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2,7-naphthyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2,7-naphthyridin-1-ol: Similar structure with a hydroxyl group at the 1st position.

    6,8-Dichloro-2,7-naphthyridin-3-ol: Similar structure with a hydroxyl group at the 3rd position.

    2,7-Naphthyridin-3-amine: Lacks chlorine atoms at the 6th and 8th positions.

Uniqueness

6,8-Dichloro-2,7-naphthyridin-3-amine is unique due to the presence of both chlorine atoms and an amine group, which confer distinct chemical reactivity and biological activity. The dichlorination enhances its potential as a versatile intermediate in synthetic chemistry, while the amine group contributes to its biological interactions.

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

6,8-dichloro-2,7-naphthyridin-3-amine

InChI

InChI=1S/C8H5Cl2N3/c9-6-1-4-2-7(11)12-3-5(4)8(10)13-6/h1-3H,(H2,11,12)

InChI Key

JMGZEPPXYZVFOK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=C(C2=CN=C1N)Cl)Cl

Origin of Product

United States

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